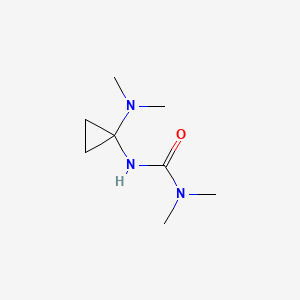
N'-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea is an organic compound characterized by the presence of a cyclopropyl group attached to a dimethylamino moiety and a urea functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea typically involves the reaction of cyclopropylamine with dimethylamine and an isocyanate derivative. One common method includes the following steps:
Cyclopropylamine Preparation: Cyclopropylamine can be synthesized via the hydrogenation of cyclopropanecarboxamide.
Reaction with Dimethylamine: Cyclopropylamine is then reacted with dimethylamine in the presence of a suitable catalyst.
Formation of Urea Derivative: The resulting intermediate is treated with an isocyanate derivative to form N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions include oxidized urea derivatives, reduced amine derivatives, and substituted urea compounds, depending on the reaction conditions and reagents used.
科学的研究の応用
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s cyclopropyl group can induce strain in molecular structures, affecting the binding affinity and activity of target molecules. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- N’-(1-(Dimethylamino)ethyl)-N,N-dimethylurea
- N’-(1-(Dimethylamino)propyl)-N,N-dimethylurea
- N’-(1-(Dimethylamino)butyl)-N,N-dimethylurea
Uniqueness
N’-(1-(Dimethylamino)cyclopropyl)-N,N-dimethylurea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its linear or branched analogs. This structural feature can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
特性
CAS番号 |
75812-71-4 |
|---|---|
分子式 |
C8H17N3O |
分子量 |
171.24 g/mol |
IUPAC名 |
3-[1-(dimethylamino)cyclopropyl]-1,1-dimethylurea |
InChI |
InChI=1S/C8H17N3O/c1-10(2)7(12)9-8(5-6-8)11(3)4/h5-6H2,1-4H3,(H,9,12) |
InChIキー |
WIXPGKQZAWEYEN-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1(CC1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


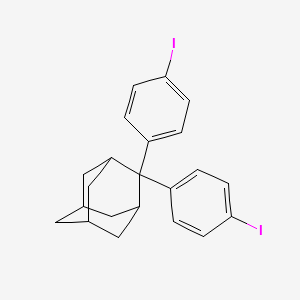
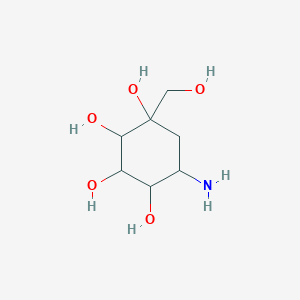

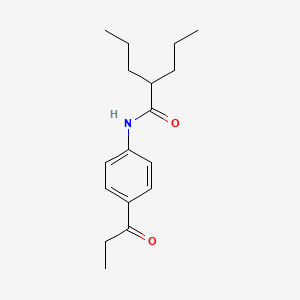
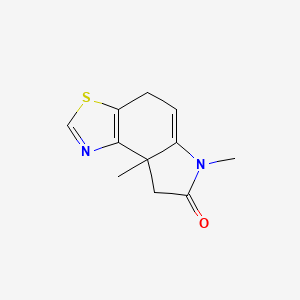

![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
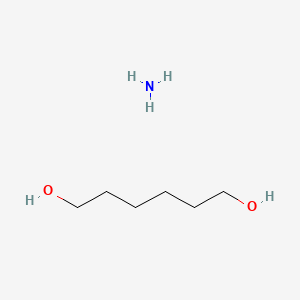
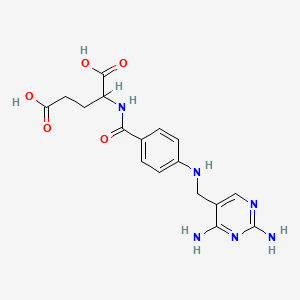
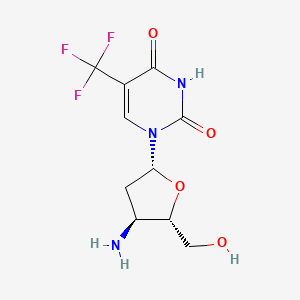
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)

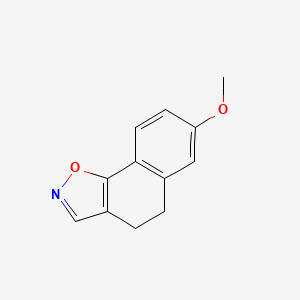
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
